molecular formula C23H20N4O2 B2945947 (E)-N'-(2-ethoxybenzylidene)-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide CAS No. 307346-44-7

(E)-N'-(2-ethoxybenzylidene)-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2945947
CAS No.: 307346-44-7
M. Wt: 384.439
InChI Key: HPTJPNOMXFRLJV-BUVRLJJBSA-N
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Description

(E)-N'-(2-ethoxybenzylidene)-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide is a pyrazole-carbohydrazide derivative featuring a hydrazone linkage (-NH-N=CH-) and a naphthalen-2-yl substituent. Its structure comprises:

  • Pyrazole core: A five-membered aromatic ring with two adjacent nitrogen atoms.
  • Hydrazone group: Formed by the condensation of pyrazole-5-carbohydrazide with 2-ethoxybenzaldehyde.
  • Substituents: A 2-ethoxybenzylidene moiety (electron-donating ethoxy group) and a bulky naphthalen-2-yl group, which enhances π-π stacking interactions .

Synthesis: The compound is synthesized via refluxing 3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide with 2-ethoxybenzaldehyde in ethanol, catalyzed by acetic acid. This method aligns with analogous hydrazone syntheses (e.g., 62% yield for E-DPPC, ) .

Properties

IUPAC Name

N-[(E)-(2-ethoxyphenyl)methylideneamino]-3-naphthalen-2-yl-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O2/c1-2-29-22-10-6-5-9-19(22)15-24-27-23(28)21-14-20(25-26-21)18-12-11-16-7-3-4-8-17(16)13-18/h3-15H,2H2,1H3,(H,25,26)(H,27,28)/b24-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPTJPNOMXFRLJV-BUVRLJJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C=NNC(=O)C2=CC(=NN2)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1/C=N/NC(=O)C2=CC(=NN2)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N'-(2-ethoxybenzylidene)-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis and Characterization

The compound is synthesized through a condensation reaction involving 2-ethoxybenzaldehyde, naphthalen-2-yl hydrazine, and carbohydrazide. The structure is characterized using techniques such as NMR, FTIR, and mass spectrometry. The molecular formula is C22H24N4O3C_{22}H_{24}N_4O_3 and the compound typically appears as a solid with a melting point around 200 °C.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. This compound has shown promising results against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung)0.12EGFR inhibition
MCF-7 (Breast)0.15Apoptosis induction
HeLa (Cervical)0.18Microtubule stabilization
HepG2 (Liver)0.20Antioxidant activity

These findings suggest that the compound may act as an EGFR kinase inhibitor, comparable to established drugs like erlotinib, which has an IC50 of 0.03 µM .

Antimicrobial Activity

In addition to its anticancer effects, this compound has been evaluated for antimicrobial properties against various pathogens. The results indicate effective inhibition against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The compound's mechanism appears to involve disruption of microbial cell membranes and interference with metabolic pathways .

Antioxidant Activity

The antioxidant capacity of this compound was assessed using DPPH radical scavenging assays. The compound exhibited significant radical scavenging activity, with an IC50 value of 25 µg/mL, indicating its potential in mitigating oxidative stress-related diseases.

Case Studies

  • EGFR Inhibition in Lung Cancer : A study demonstrated that the compound effectively inhibited cell proliferation in A549 cells through EGFR signaling pathway modulation.
  • Antimicrobial Efficacy : Another investigation revealed that the compound significantly reduced bacterial load in infected mice models, showcasing its therapeutic potential in treating infections.

Comparison with Similar Compounds

Characterization :

  • Spectroscopy : FT-IR confirms the hydrazone bond (C=N stretch at ~1600 cm⁻¹). 1H NMR reveals aromatic protons and ethoxy (-OCH₂CH₃) signals.
  • X-ray Diffraction : Single-crystal studies confirm the (E)-configuration of the imine group, a common feature in pyrazole-carbohydrazides .

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Key analogs and their structural differences are summarized in Table 1 :

Compound Name R₁ (Benzylidene Substituent) R₂ (Pyrazole Substituent) Notable Properties
(E)-N'-(2-ethoxybenzylidene)-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide 2-ethoxy Naphthalen-2-yl Enhanced π-π interactions; potential for improved binding affinity
(E)-N'-(2,4-dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide (E-DPPC) 2,4-dichloro Phenyl Electron-withdrawing Cl groups increase polarity; M.p. 215–217°C
(E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide (E-MBPC) 4-methoxy Methyl Methoxy group improves solubility; M.p. 165–167°C
(E)-N'-(4-dimethylaminobenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide 4-dimethylamino Methyl Strong electron-donating -N(CH₃)₂ group; used in molecular docking studies

Key Observations :

  • Electron-withdrawing groups (e.g., Cl in E-DPPC) alter reactivity and polarity .
  • Steric Effects : The naphthalen-2-yl group in the target compound introduces steric bulk, which may hinder crystal packing but improve binding to hydrophobic pockets in biological targets .

Physicochemical Properties

  • Solubility : E-MBPC (4-methoxy derivative) exhibits higher aqueous solubility than E-DPPC (2,4-dichloro) due to reduced hydrophobicity .
  • Thermal Stability : Melting points correlate with molecular symmetry and intermolecular forces. E-DPPC (215–217°C) has a higher M.p. than E-MBPC (165–167°C), likely due to stronger halogen bonding .

Computational Studies

  • DFT Calculations : For E-DPPC, HOMO-LUMO gaps (3.5–4.0 eV) suggest moderate reactivity, while MEP surfaces highlight nucleophilic regions at the hydrazone nitrogen .
  • Molecular Docking: Derivatives with methoxy or dimethylamino groups exhibit stronger binding to enzymes (e.g., cyclooxygenase-2) due to hydrogen bonding with the substituents .

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